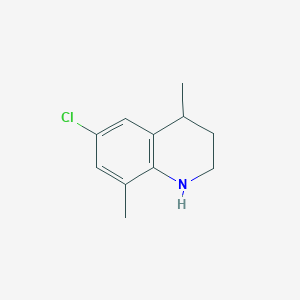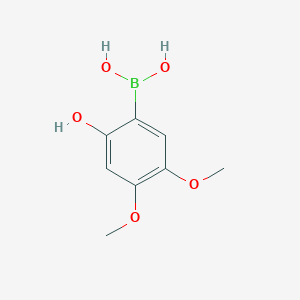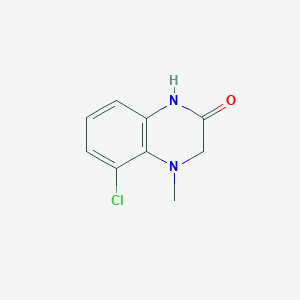
1-(4-Aminobenzyl)guanidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Aminobenzyl)guanidine hydrochloride is a chemical compound with the molecular formula C8H12N4. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its white to brown solid form and is often used in research and industrial applications .
准备方法
The synthesis of 1-(4-Aminobenzyl)guanidine hydrochloride can be achieved through several methods. One common approach involves the reaction of 4-aminobenzylamine with cyanamide under acidic conditions to form the guanidine derivative. This reaction typically requires controlled temperatures and specific pH levels to ensure optimal yield and purity .
Industrial production methods often involve a one-pot synthesis approach, where multiple reactants are combined in a single reaction vessel. This method is advantageous due to its efficiency and cost-effectiveness. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to maximize the yield of the desired product .
化学反应分析
1-(4-Aminobenzyl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically results in the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
科学研究应用
1-(4-Aminobenzyl)guanidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is often used in biochemical assays to investigate enzyme kinetics and inhibition.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of certain diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. .
作用机制
The mechanism of action of 1-(4-Aminobenzyl)guanidine hydrochloride involves its interaction with specific molecular targets. The compound is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle contraction and neurotransmission. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .
At the molecular level, the compound targets enzymes such as aldehyde dehydrogenase and ribonuclease, inhibiting their activity. These interactions can lead to various physiological effects, including modulation of neurotransmitter release and enzyme activity .
相似化合物的比较
1-(4-Aminobenzyl)guanidine hydrochloride can be compared with other similar compounds, such as:
Guanidine: A strong organic base used in the treatment of muscle weakness and fatigue.
4-Aminobenzylamine: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific reactivity and applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications .
属性
CAS 编号 |
774227-01-9 |
|---|---|
分子式 |
C8H13ClN4 |
分子量 |
200.67 g/mol |
IUPAC 名称 |
2-[(4-aminophenyl)methyl]guanidine;hydrochloride |
InChI |
InChI=1S/C8H12N4.ClH/c9-7-3-1-6(2-4-7)5-12-8(10)11;/h1-4H,5,9H2,(H4,10,11,12);1H |
InChI 键 |
IAFKECDPGDQOFM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN=C(N)N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4H-furo[3,2-b]indol-2-yl)ethanone](/img/structure/B11902132.png)




![7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B11902189.png)






![4-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902235.png)
